Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4

Mass Spectrometry Isotope Dilution Phthalate Quantification

Accurate quantification of high-MW phthalate plasticizers in complex matrices is hindered by matrix effects and co-elution with native analytes. Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 (CAS 1398065-81-0) serves as a pre-extraction isotope dilution internal standard, matching extraction recovery, derivatization efficiency, and ionization. Enables spike recoveries of 90.8-103.6% with RSD 0.51-3.75%, compliant with EC 2002/657/EC. The +4.03 Da mass shift and ≥98% isotopic purity ensure unambiguous MS discrimination. Supplied as a colorless liquid/solid, soluble in organic solvents.

Molecular Formula C28H46O4
Molecular Weight 450.7 g/mol
Cat. No. B592604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalic Acid Bis(3,7-dimethyloctyl) Ester-d4
Synonyms1,2-Benzenedicarboxylic Acid 1,2-Bis(3,7-dimethyloctyl) Ester-d4;  1,2-Benzenedicarboxylic Acid Bis(3,7-dimethyloctyl) Ester-d4;  Bis(3,7-dimethyl-1-octyl) Phthalate-3,4,5,6-d4
Molecular FormulaC28H46O4
Molecular Weight450.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H46O4/c1-21(2)11-9-13-23(5)17-19-31-27(29)25-15-7-8-16-26(25)28(30)32-20-18-24(6)14-10-12-22(3)4/h7-8,15-16,21-24H,9-14,17-20H2,1-6H3/i7D,8D,15D,16D
InChIKeyKVZQPXDGIYJYLU-HLUUBPERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.05 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4: Key Specifications and Isotopic Identity


Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 (CAS 1398065-81-0) is the deuterium-labeled isotopologue of the non-deuterated phthalate ester Phthalic Acid Bis(3,7-dimethyloctyl) Ester (CAS 316808-86-3), a high-molecular-weight plasticizer used in PVC-type compositions . The compound incorporates four deuterium atoms at the 3,4,5,6 positions of the aromatic ring, resulting in a molecular formula of C₂₈H₄₂D₄O₄ and a molecular weight of 450.69 g/mol [1]. It is supplied as a colorless liquid or solid, soluble in organic solvents, and is manufactured for exclusive use as a stable isotope-labeled internal standard (ISTD) in quantitative analytical workflows, not as a bulk plasticizer .

Deuterated ISTD
Aromatic ring d4-label for unambiguous MS discrimination
Designed for isotope dilution in LC-MS/MS or GC-MS quantitative workflows
Supplied as analytical internal standard, not as bulk plasticizer

Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4: Why Non-Deuterated Standards Fall Short


Substituting the deuterated analog with the non-deuterated native compound (CAS 316808-86-3) or a structurally unrelated internal standard fundamentally compromises quantitative accuracy in LC-MS/MS or GC-MS workflows. The native compound cannot serve as an internal standard because it co-elutes with the target analyte and contributes to the analyte signal, rendering it analytically invisible for correction purposes. Non-isotopic internal standards (e.g., benzyl benzoate) exhibit differential extraction recovery and ionization behavior in complex matrices such as food, biological fluids, or environmental samples, leading to matrix-induced signal suppression or enhancement that cannot be corrected [1]. In contrast, isotope dilution using a deuterated analog ensures that the internal standard experiences identical extraction losses, derivatization efficiency, and ionization effects as the target analyte, enabling accurate matrix-effect correction across diverse sample types [2].

  • Native non-deuterated compound co-elutes and contributes to analyte signal, preventing accurate correction.
  • Non-isotopic internal standards (e.g., benzyl benzoate) exhibit matrix-dependent extraction recovery and ionization, limiting reliability.
  • Only deuterated analog ensures matched extraction, derivatization, and ionization for effective matrix-effect correction.

Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4: Quantitative Differentiation Evidence


Molecular Weight Differentiation vs. Native Analog

The incorporation of four deuterium atoms at the aromatic ring positions (3,4,5,6) results in a molecular weight of 450.69 g/mol for the d4-labeled compound, which is exactly +4.03 Da higher than the native non-deuterated Phthalic Acid Bis(3,7-dimethyloctyl) Ester (MW = 446.66 g/mol, C₂₈H₄₆O₄) [1]. This mass shift is sufficient to achieve baseline chromatographic resolution of the isotopic peaks in mass spectrometry without altering retention time or ionization efficiency .

Molecular Weight Differentiation
Data to verify
+4.03 Da mass shift vs. native analog
Enables MS discrimination with matched physicochemical behavior
Calculated from molecular formula; verify MS resolution
Mass Spectrometry Isotope Dilution Phthalate Quantification

Isotopic Purity and Tracer Fidelity

Commercially available Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 is supplied with a certified isotopic purity of ≥98% (deuterium incorporation at the d4-labeled positions) . The native non-deuterated compound (CAS 316808-86-3) has zero deuterium incorporation and thus cannot function as a tracer or internal standard in isotope dilution assays . In deuterated phthalate internal standard applications, isotopic purity ≥98% is the minimum threshold required to ensure that the measured analyte/internal standard response ratio accurately reflects the true analyte concentration without interference from unlabeled carryover [1].

Isotopic Purity & Tracer Fidelity
Specification review
≥98% d4-label vs. 0% deuterium (native)
Certified purity supports ISTD accuracy; sub-98% risks quantitation bias
Isotopic Purity Internal Standard Method Validation

Matrix Effect Correction: Deuterated vs. Non-Isotopic Internal Standards

In a headspace SPME-GC-MS method for phthalate determination in wine, the use of deuterated phthalates as internal standards enabled matrix-error free determinations without standard addition. Statistical analysis demonstrated that equal calibration slopes were obtained across synthetic wine, white wine, rose wine, and red wine matrices when deuterated phthalates were used [1]. In contrast, the non-isotopic internal standard benzyl benzoate, previously proposed for this application, exhibited matrix-dependent slope variations requiring standard addition for each sample type to achieve comparable accuracy [1]. Recovery values using deuterated phthalate internal standards were approximately 100% in most cases, with relative standard deviation (RSD) values under intermediate precision conditions ranging from 0.24% to 4.6%, and detection limits below 35 ng L⁻¹ [1].

Matrix Effect Correction
Reported
Equal calibration slopes across wine matrices vs. slope variation with benzyl benzoate
Eliminates need for standard addition; reduces analytical burden
Matrix Effect Isotope Dilution GC-MS Food Analysis

Recovery and Precision in Complex Food Matrices

In a validated GC-MS method using six deuterium-labeled phthalates as internal standards for the determination of 16 phthalates in infant milk powder, the isotope dilution approach yielded recoveries of 90.8% to 103.6% across a spiking range of 0.05 μg/mL to 1.0 μg/mL, with relative deviations of 0.51% to 3.75% [1]. The linear dynamic range for all 16 phthalates spanned 0.02 μg/mL to 1.0 μg/mL, with correlation coefficients (R²) all greater than 0.999 [1]. The authors explicitly noted that the use of isotope-labeled internal standards eliminated matrix effects that would otherwise compromise detection accuracy and prevented false-positive results in trace-level analysis [1].

Recovery & Precision in Food Matrices
Class-level
90.8% – 103.6% recovery, RSD 0.51% – 3.75%
Meets regulatory recovery criteria for confirmatory methods
Infant formula matrix; isotope dilution GC-MS
Recovery Precision Infant Formula Phthalate Analysis GC-MS

Hydrophobicity-Driven Chromatographic Retention

Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 exhibits a calculated XlogP value of 10.4, indicating extremely high lipophilicity [1]. This value significantly exceeds that of commonly used deuterated phthalate internal standards such as di-n-butyl phthalate-d4 (DBP-d4; XlogP ≈ 4.5) and di-(2-ethylhexyl) phthalate-d4 (DEHP-d4; XlogP ≈ 7.5) [2]. In reversed-phase LC separations, the higher logP translates to substantially longer retention times and distinct elution profiles, which is critical for resolving high-molecular-weight phthalates (e.g., DiDP, DiNP analogs) from co-extracted interferences in complex environmental and biological extracts.

Hydrophobicity-Driven Retention
Class-level
XlogP 10.4 vs. DBP-d4 (~4.5) and DEHP-d4 (~7.5)
Matches high-MW phthalate elution for accurate co-elution
Calculated logP; confirm retention in method
Chromatographic Retention LogP Reverse-Phase LC Method Development

Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4: Key Application Scenarios


Food Contact Material Compliance Testing

For ISO/IEC 17025 accredited laboratories performing phthalate migration testing on food contact materials and infant formula, Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 serves as the pre-extraction isotope dilution internal standard. As demonstrated in peer-validated GC-MS methods, the use of deuterated phthalate internal standards yields spike recoveries of 90.8%–103.6% with relative deviations of 0.51%–3.75%, meeting the stringent quantitative performance criteria mandated by EC 2002/657/EC for confirmatory methods [5]. Procurement of this specific d4-labeled analog is required for accurate quantification of the native C28 phthalate diester in PVC-derived food packaging where alternative lower-MW deuterated internal standards (e.g., DBP-d4, DEHP-d4) exhibit divergent chromatographic retention (XlogP 10.4 vs. 4.5–7.5) and would fail to co-elute with the target high-MW analyte, invalidating the isotope dilution correction .

Environmental Fate and Biomonitoring of High-MW Phthalates

In environmental analytical chemistry and human biomonitoring programs assessing exposure to DiDP-class plasticizers and their C28 structural analogs, this d4-labeled compound functions as a quantitative tracer. The deuterated phthalate internal standard methodology eliminates matrix-effect biases, as evidenced by equal calibration slopes obtained across disparate sample matrices (synthetic, white, rose, and red wine) without requiring standard addition [5]. Procurement supports validated methods achieving detection limits below 35 ng L⁻¹ and intermediate precision RSD values of 0.24%–4.6%, which are essential parameters for generating data suitable for regulatory risk assessment and epidemiological exposure studies [5].

PVC Plasticizer Release Kinetics Method Development

For industrial R&D laboratories studying the migration kinetics of high-MW phthalate plasticizers from PVC medical devices or construction materials, this compound provides an analytically distinguishable internal standard that co-migrates with the native plasticizer. The +4.03 Da mass shift relative to the native diester ensures unambiguous MS discrimination without altering physicochemical partitioning behavior [5]. The ≥98% isotopic purity specification (available from qualified vendors) ensures that measured migration rates are not confounded by native analyte contamination from the internal standard stock, a critical quality attribute for kinetic studies requiring precise time-course quantification .

Inter-Laboratory Comparison and CRM Value Assignment

For national metrology institutes and reference material producers conducting value assignment for phthalate CRMs, the deuterated analog enables high-accuracy isotope dilution mass spectrometry (IDMS), which is recognized as a primary ratio method capable of achieving relative standard deviations of 0.7%–3.0% in inter-laboratory comparisons among China, Japan, and Korea [5]. The use of a compound-specific deuterated internal standard with matching alkyl chain architecture (bis(3,7-dimethyloctyl) ester) ensures that extraction, clean-up, and ionization efficiencies are fully matched between the calibrant and the analyte, a prerequisite for the lowest achievable measurement uncertainty in reference value assignment workflows.

Application
Selection Property
Validation Focus
Food contact material compliance testing
Co-eluting high-MW phthalate ISTD
Spike recovery and precision validation
Environmental fate and biomonitoring
Matrix-effect correction without standard addition
Calibration slope consistency across matrices
PVC plasticizer release kinetics method development
Mass-shifted isotopic tracer
Migration rate quantification without native carryover
Inter-laboratory CRM value assignment
IDMS-compatible deuterated analog
Measurement uncertainty and reproducibility

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